6-(Difluoromethyl)pyridin-2(1H)-one

Medicinal Chemistry pKa Modulation Drug Design

6-(Difluoromethyl)pyridin-2(1H)-one is a fluorinated heterocyclic building block characterized by a pyridin-2(1H)-one core substituted with a difluoromethyl (–CF₂H) group at the 6-position. This compound is a solid at room temperature, soluble in polar organic solvents, and possesses distinct electronic and steric properties due to the presence of the difluoromethyl group.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 195044-11-2
Cat. No. B068543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)pyridin-2(1H)-one
CAS195044-11-2
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)C(F)F
InChIInChI=1S/C6H5F2NO/c7-6(8)4-2-1-3-5(10)9-4/h1-3,6H,(H,9,10)
InChIKeyCGBTVHQLSYVUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)pyridin-2(1H)-one (CAS 195044-11-2): Physicochemical Properties and Core Scaffold for Fluorinated Pyridinone Procurement


6-(Difluoromethyl)pyridin-2(1H)-one is a fluorinated heterocyclic building block characterized by a pyridin-2(1H)-one core substituted with a difluoromethyl (–CF₂H) group at the 6-position [1]. This compound is a solid at room temperature, soluble in polar organic solvents, and possesses distinct electronic and steric properties due to the presence of the difluoromethyl group . Its molecular formula is C₆H₅F₂NO with a molecular weight of 145.11 g/mol [1]. The compound is primarily utilized as a synthetic intermediate and pharmacophore scaffold in medicinal chemistry and agrochemical research .

Why Unsubstituted or Mono-Methyl Pyridinones Cannot Substitute 6-(Difluoromethyl)pyridin-2(1H)-one in Lead Optimization


Direct substitution of 6-(difluoromethyl)pyridin-2(1H)-one with non-fluorinated or differently substituted pyridinones is not feasible due to the profound impact of the –CF₂H group on key molecular properties. The difluoromethyl moiety significantly alters acidity (pKa), lipophilicity (logP), and hydrogen-bonding capacity relative to analogs such as 2-pyridone, 6-methylpyridin-2(1H)-one, and even 6-(trifluoromethyl)pyridin-2(1H)-one [1]. These physicochemical changes directly influence solubility, membrane permeability, metabolic stability, and target binding—critical parameters in drug and agrochemical candidate progression [1]. The following quantitative evidence demonstrates that simple replacement with a cheaper or more accessible pyridinone would unpredictably alter lead compound behavior, potentially derailing structure-activity relationship (SAR) studies and necessitating costly re-optimization.

Quantitative Differentiation Evidence: 6-(Difluoromethyl)pyridin-2(1H)-one vs. Closest Analogs


Enhanced Acidity: 6-(Difluoromethyl)pyridin-2(1H)-one Exhibits a 2.8–3.3 Unit Lower pKa than Non-Fluorinated Analogs

The electron-withdrawing difluoromethyl group significantly decreases the pKa of the pyridinone ring compared to non-fluorinated analogs. 6-(Difluoromethyl)pyridin-2(1H)-one has a predicted pKa of 8.83 ± 0.10, which is substantially lower than that of the unsubstituted 2-pyridone (pKa 11.65) and the 6-methyl analog (pKa 12.12) [1]. This acidification alters the compound's ionization state at physiological pH, directly impacting solubility, permeability, and target engagement.

Medicinal Chemistry pKa Modulation Drug Design

Modulated Lipophilicity: 6-(Difluoromethyl)pyridin-2(1H)-one Balances logP Between Non-Fluorinated and Trifluoromethyl Analogs

The difluoromethyl group provides a balanced increase in lipophilicity compared to non-fluorinated pyridinones, while avoiding the excessive hydrophobicity often associated with the trifluoromethyl analog. The target compound exhibits an XLogP3-AA of 0.8, representing a substantial increase over unsubstituted 2-pyridone (logP ≈ -0.59) but is significantly less lipophilic than 6-(trifluoromethyl)pyridin-2(1H)-one (logP ≈ 1.23) [1]. This intermediate logP value is often desirable in drug design to balance solubility and membrane permeability while minimizing metabolic liabilities and off-target binding.

Lipophilicity Drug Metabolism Pharmacokinetics

Bioisosteric Replacement Potential: –CF₂H Group Can Mimic Pyridine-N-Oxide with Improved Drug-Like Properties

The difluoromethylpyridine scaffold, which includes 6-(difluoromethyl)pyridin-2(1H)-one, has been validated as a bioisosteric replacement for pyridine-N-oxide. In quorum sensing inhibitor studies, the replacement of pyridine-N-oxide with 2-difluoromethylpyridine enhanced the activity of a model compound, demonstrating that the –CF₂H group can effectively mimic the hydrogen-bond acceptor properties of the N-oxide while also improving lipophilicity and metabolic stability [1]. This class-level evidence supports the use of 6-(difluoromethyl)pyridin-2(1H)-one as a privileged scaffold over other heterocyclic alternatives when seeking to replace polar N-oxide motifs.

Bioisosteres Medicinal Chemistry Quorum Sensing

High-Impact Research and Industrial Application Scenarios for 6-(Difluoromethyl)pyridin-2(1H)-one


Lead Optimization in Medicinal Chemistry: Modulating pKa and Lipophilicity for Improved Oral Bioavailability

In drug discovery programs where a pyridin-2(1H)-one core is present, the 6-(difluoromethyl) variant can be selected over non-fluorinated analogs to reduce pKa by approximately 2.8 units (to 8.83) and increase logP by ~1.4 units (to 0.8) [1]. This fine-tunes ionization and lipophilicity, enhancing passive membrane permeability and oral absorption without introducing the excessive hydrophobicity of the trifluoromethyl analog. This makes it a strategic procurement choice during hit-to-lead and lead optimization phases.

Bioisosteric Replacement of Pyridine-N-Oxide in Quorum Sensing Inhibitors and Beyond

Research groups developing quorum sensing inhibitors or other bioactive molecules containing pyridine-N-oxide motifs can utilize 6-(difluoromethyl)pyridin-2(1H)-one as a direct replacement. Evidence from related difluoromethylpyridines demonstrates enhanced activity and improved drug-like properties [2]. Procuring this specific building block enables SAR exploration around the bioisosteric replacement strategy without the need for de novo synthesis of the fluorinated core.

Synthesis of Fluorinated Agrochemical Intermediates with Enhanced Metabolic Stability

In agrochemical research, the difluoromethyl group is known to enhance metabolic stability in planta and in soil. While specific quantitative data for this exact compound is limited, class-level evidence supports the use of difluoromethylated pyridinones as intermediates for fungicides, herbicides, and nematicides [3]. The 6-substituted regioisomer offers a specific vector for further functionalization, making it a valuable building block for proprietary agrochemical synthesis routes.

Technical Documentation Hub

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